molecular formula C11H18O B14350977 4-Cyclohexyl-2-methylbut-2-enal CAS No. 96227-85-9

4-Cyclohexyl-2-methylbut-2-enal

Katalognummer: B14350977
CAS-Nummer: 96227-85-9
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: PWNKLYQMWKLKLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexyl-2-methylbut-2-enal is an organic compound characterized by a cyclohexyl group attached to a butenal structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-methylbut-2-enal typically involves the aldol condensation reaction. This reaction is carried out between cyclohexanone and 2-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-2-methylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, with reagents such as Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Secondary alcohols

Wissenschaftliche Forschungsanwendungen

4-Cyclohexyl-2-methylbut-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-2-methylbut-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylacetaldehyde: Similar in structure but lacks the methyl group on the butenal chain.

    2-Methyl-2-pentenal: Similar in structure but lacks the cyclohexyl group.

Uniqueness: 4-Cyclohexyl-2-methylbut-2-enal is unique due to the presence of both a cyclohexyl group and a methyl-substituted butenal chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

96227-85-9

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

4-cyclohexyl-2-methylbut-2-enal

InChI

InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3

InChI-Schlüssel

PWNKLYQMWKLKLA-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1CCCCC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.